Product packaging for (S)-2-Cyanopiperidine(Cat. No.:CAS No. 1217629-89-4)

(S)-2-Cyanopiperidine

Cat. No.: B2514091
CAS No.: 1217629-89-4
M. Wt: 310.354
InChI Key: KDTSPGXIUDSRCB-UAIGZDOSSA-N
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Description

Historical Context and Significance of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. acs.orgscribd.com Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with biological targets. researchgate.nettandfonline.com Historically, the isolation of piperine (B192125) from black pepper in 1819 marked an early milestone in the study of piperidine-containing compounds. scribd.com Since then, the piperidine framework has been identified in numerous alkaloids, which are naturally occurring compounds with diverse and potent physiological effects. acs.orgscribd.com

The significance of piperidine derivatives extends far beyond their natural origins. In medicinal chemistry, the piperidine nucleus is a key component in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. acs.orgscribd.comresearchgate.net The ability to modify the piperidine ring at various positions allows for the fine-tuning of a drug's pharmacological profile.

Importance of Chiral 2-Substituted Piperidines in Synthetic Chemistry

Within the broad class of piperidine derivatives, chiral 2-substituted piperidines hold a special place of importance. The stereochemistry at the C2 position can have a profound impact on the biological activity and selectivity of a molecule. lookchem.com Consequently, the development of synthetic methods to access enantiomerically pure 2-substituted piperidines is a major focus of contemporary organic synthesis. rsc.org These chiral building blocks are crucial for the construction of complex target molecules, including a number of important alkaloids and active pharmaceutical ingredients. lookchem.comrsc.org The ability to control the three-dimensional arrangement of substituents on the piperidine ring is essential for creating molecules with specific and desired interactions with biological systems. lookchem.com

Overview of (S)-2-Cyanopiperidine as a Key Chiral Building Block

This compound has been identified as a particularly versatile and valuable chiral building block. Its utility lies in the strategic combination of a stereodefined piperidine ring and a reactive cyano group. The cyano group can be readily transformed into a variety of other functional groups, such as amines and carboxylic acids, providing access to a diverse range of target molecules. libretexts.org

A notable chemoenzymatic route to this compound involves the use of an (R)-oxynitrilase. researchgate.net This enzyme catalyzes the enantioselective addition of hydrogen cyanide to an ω-bromoaldehyde, producing a chiral bromocyanohydrin with high enantiomeric purity. Subsequent intramolecular cyclization of this intermediate furnishes the this compound core. researchgate.net This method provides an efficient pathway to this important chiral synthon.

The synthetic utility of this compound is demonstrated by its application as a key intermediate in the total synthesis of several important natural products and their analogues. For instance, it serves as a direct precursor to (S)-pipecolic acid, a non-proteinogenic amino acid found in various natural products. irbbarcelona.org Furthermore, it has been instrumental in the synthesis of the toxic alkaloid (R)-(−)-coniine and the vicinal diamine (S)-2-aminomethylpiperidine, a valuable chiral ligand. researchgate.net

The proton at the α-carbon (C2) of 2-cyanopiperidine (B128535) exhibits enhanced acidity due to the electron-withdrawing nature of the adjacent nitrile group. This property enables the formation of stabilized carbanionic intermediates that can participate in various carbon-carbon bond-forming reactions, such as alkylations, further expanding its synthetic versatility. arkat-usa.org

Below is a table summarizing some of the key applications of this compound in the synthesis of important chiral molecules.

Target MoleculeRole of this compoundKey Transformation
(S)-Pipecolic acidChiral PrecursorHydrolysis of the cyano group to a carboxylic acid.
(R)-(−)-ConiineChiral IntermediateConversion of the cyano group to an aminomethyl group. researchgate.net
(S)-2-AminomethylpiperidineChiral Starting MaterialReduction of the cyano group to a primary amine. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N4O4 B2514091 (S)-2-Cyanopiperidine CAS No. 1217629-89-4

Properties

IUPAC Name

(2S)-piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVXLTMRALFZIS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217629-89-4
Record name 2-Piperidinecarbonitrile, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDP9PG5VPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for S 2 Cyanopiperidine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies offer an elegant and efficient pathway to enantiomerically pure (S)-2-cyanopiperidine, taking advantage of the inherent stereoselectivity of biocatalysts. nih.govbiorxiv.org These methods often result in high yields and enantiomeric excesses, making them attractive for large-scale production. nih.govmdpi.com

A prominent chemoenzymatic route to this compound employs an (R)-oxynitrilase-catalyzed reaction. researchgate.netkisti.re.kr These enzymes, also known as hydroxynitrile lyases (HNLs), catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes, leading to the formation of chiral cyanohydrins with high enantiomeric purity. ftb.com.hr

The synthesis commences with the enantioselective synthesis of (R)-(+)-6-bromo-2-hydroxyhexanenitrile from its corresponding ω-bromoaldehyde. researchgate.net The (R)-oxynitrilase, often sourced from almonds (Prunus amygdalus) or other plants like Vicia sativa, facilitates the addition of HCN to the aldehyde, yielding the desired (R)-bromocyanohydrin intermediate. nih.gov This enzymatic step is crucial as it establishes the stereocenter that ultimately defines the (S)-configuration of the final product. The reaction is typically carried out in a micro-aqueous medium, such as diisopropyl ether, to optimize enzyme activity and product yield. kisti.re.krnih.gov

Following the enzymatic synthesis of the chiral bromocyanohydrin, a subsequent chemical step involves the intramolecular cyclization to form the piperidine (B6355638) ring, yielding this compound. researchgate.net This two-step, one-pot reaction showcases the power of combining enzymatic and chemical transformations to achieve a desired synthetic outcome.

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Reference
Prunus amygdalus (Almond)6-bromohexanal(R)-(+)-6-bromo-2-hydroxyhexanenitrileHigh researchgate.net
Vicia sativa (Common Vetch)Aromatic/heteroaromatic aldehydes(R)-cyanohydrins88-99% nih.gov

Biocatalytic routes for synthesizing chiral compounds often involve the use of whole-cell systems or isolated enzymes to transform readily available precursors. nih.govcaltech.edunih.gov While direct biocatalytic routes starting from simple achiral precursors to this compound are less commonly reported, the enzymatic conversion of precursors like lysine (B10760008) into piperidine derivatives is well-established. researchgate.net For instance, L-lysine can be converted to L-pipecolic acid through a cascade reaction involving L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase. researchgate.net This highlights the potential for developing novel biocatalytic pathways that could lead to this compound by incorporating a cyanation step.

Furthermore, the concept of precursor-directed biosynthesis, where engineered microorganisms are fed with unnatural precursors to produce novel compounds, presents a promising avenue for future research in the biocatalytic production of this compound. nih.govnih.gov

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides alternative and often complementary strategies to chemoenzymatic methods for producing enantiomerically pure this compound. These methods typically rely on the use of chiral starting materials or chiral catalysts to control the stereochemistry of the final product.

A common and effective strategy for the asymmetric synthesis of this compound involves the use of (S)-pipecolic acid as a chiral starting material. rsc.orgnih.govacs.org (S)-Pipecolic acid, a non-proteinogenic amino acid, is commercially available and provides a reliable source of the required stereocenter.

The synthesis typically begins with the protection of the amine group of (S)-pipecolic acid, often as its N-Boc derivative. rsc.org The carboxylic acid functionality is then converted into a primary amide. Subsequent dehydration of the primary amide, for example using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride (B1165640), yields the desired (S)-N-Boc-2-cyanopiperidine. rsc.org This method is straightforward and provides the target compound in good yield. rsc.org

Starting MaterialKey TransformationProductReference
(S)-N-Boc-pipecolic acidAmide formation followed by dehydration(S)-N-Boc-2-cyanopiperidine rsc.org
(-)-2-Cyano-6-phenyloxazolopiperidineLiAlH4 reduction and hydrogenolysis(S)-2-Aminomethylpiperidine researchgate.net

Lysine and its derivatives serve as versatile precursors for the synthesis of piperidine-containing compounds, including this compound. researchgate.netgoogle.commdpi.com One approach involves the conversion of (S)-lysine into a suitable intermediate that can then be cyclized and functionalized to introduce the cyano group. For instance, a synthetic route to (R)- and (S)-2-(aminomethyl)piperidine has been developed starting from (S)- or (R)-lysine, respectively. researchgate.net This method involves the in situ formation of an aziridinium (B1262131) ion, which undergoes intramolecular ring-opening to form the piperidine ring stereoselectively. researchgate.net While this specific route leads to the aminomethyl derivative, it demonstrates the utility of lysine as a chiral precursor for 2-substituted piperidines and could potentially be adapted for the synthesis of this compound.

The formation of the piperidine ring through cyclization is a critical step in many synthetic routes to this compound. organic-chemistry.orgbeilstein-journals.org In the chemoenzymatic approach previously discussed, the intramolecular cyclization of (R)-(+)-6-bromo-2-hydroxyhexanenitrile is a key transformation that follows the enzymatic step. researchgate.net This ring closure is typically achieved under basic conditions, where the hydroxyl group displaces the bromide to form the heterocyclic ring.

Various other cyclization strategies have been developed for the synthesis of piperidine rings. organic-chemistry.orgbeilstein-journals.org These include metal-catalyzed cyclizations, radical-mediated cyclizations, and electrophilic cyclizations. For example, mercury(II)-induced cyclization of N-alkenylamines has been shown to produce piperidine derivatives. beilstein-journals.org While not all of these methods have been specifically applied to the synthesis of this compound, they represent a broad toolkit available to synthetic chemists for constructing the core piperidine scaffold.

Advanced Synthetic Techniques

A prominent strategy for the asymmetric synthesis of 2-substituted piperidines involves the enantioselective deprotonation of N-protected piperidines, followed by electrophilic quenching. The configuration of the resulting product is determined by the stereochemistry of the deprotonation step. The use of a chiral base or a chiral ligand complexed with an achiral base can induce enantioselectivity.

A notable method involves the dynamic thermodynamic resolution of N-Boc-2-cyanopiperidine. In this process, a racemic mixture of N-Boc-2-cyanopiperidine is subjected to a chiral base, which selectively deprotonates one enantiomer, leading to a dynamic equilibrium between the enantiomers. Subsequent reaction with an electrophile traps the desired enantiomer.

Research by the Coldham group has demonstrated the utility of (-)-sparteine (B7772259) as a chiral ligand in combination with sec-butyllithium (B1581126) for the deprotonation of N-Boc-piperidine. The resulting configurationally unstable organolithium intermediate can be trapped by various electrophiles. When applied to 2-cyanopiperidine (B128535), this methodology allows for the stereoselective introduction of substituents at the C2 position. The stereochemical outcome is highly dependent on the nature of the electrophile and the reaction conditions. For instance, quenching the lithiated species with a proton source can lead to racemization, while reaction with other electrophiles can proceed with high stereoselectivity.

Another approach involves the use of chiral nitriles themselves to direct the stereochemical outcome of a reaction. While not a direct metallation-substitution of the piperidine ring, the stereoselective cyclization of a chiral nitrile precursor can yield the desired this compound.

Reagent/LigandBaseElectrophileYield (%)Enantiomeric Excess (%)
(-)-sparteines-BuLiPhCHO7096
Chiral phosphine (B1218219) oxiden-BuLiMeI8590

This table represents typical results for enantioselective metallation-substitution reactions leading to 2-substituted piperidines, illustrating the potential of these methods for synthesizing chiral compounds like this compound.

Tandem sequences and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simpler precursors in a single operation. These reactions minimize waste by reducing the number of intermediate purification steps.

One such strategy involves a palladium-catalyzed tandem sequence. For example, a starting material containing an amino group and an alkyne can undergo a hydrocyanation reaction followed by an intramolecular cyclization to form the 2-cyanopiperidine ring system. The enantioselectivity in such a process can be induced by using a chiral palladium catalyst.

Multicomponent reactions, such as the Ugi or Passerini reactions, can also be adapted for the synthesis of piperidine derivatives. A Ugi-type reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid can be designed to produce a linear precursor that subsequently cyclizes to form a substituted piperidine. The stereochemistry can be controlled through the use of a chiral amine or a chiral auxiliary.

A relevant example is the asymmetric [3+3] cycloaddition of azomethine ylides with unsaturated esters, which can be catalyzed by chiral metal complexes. This approach allows for the construction of the piperidine ring with high stereocontrol. By choosing appropriate starting materials, a cyano group can be incorporated at the 2-position.

Reaction TypeCatalyst/AuxiliaryKey StepsStereoselectivity
Palladium-catalyzed TandemChiral Pd-complexHydrocyanation, Intramolecular CyclizationHigh ee
Asymmetric [3+3] CycloadditionChiral Metal ComplexCycloaddition

Stereochemical Aspects of S 2 Cyanopiperidine Synthesis

Enantiocontrol Strategies in Piperidine (B6355638) Construction

The creation of the C2 stereocenter during the formation of the piperidine ring is a primary focus of synthetic efforts. These strategies involve either directing the closure of an acyclic precursor in a diastereoselective manner or by stereoselectively reducing a prochiral cyclic intermediate.

Diastereoselective cyclization reactions establish the stereochemistry at the C2 position during the ring-forming step. These methods often rely on substrate control, where existing stereocenters in the acyclic precursor influence the stereochemical outcome of the cyclization, or on reagent control, where a chiral catalyst or auxiliary directs the transformation.

One prominent strategy is the intramolecular aza-Michael reaction. In this approach, an amine in a precursor molecule adds to an α,β-unsaturated system, such as a thioacrylate, to form the piperidine ring. The stereoselectivity of this cyclization can be controlled by a chiral phosphoric acid catalyst, which protonates the amine and directs its approach to the Michael acceptor. This "Clip-Cycle" approach has been used to synthesize various substituted piperidines with high enantiomeric ratios (er). whiterose.ac.ukwhiterose.ac.uk For instance, the cyclization of an N-Cbz-protected amino thioacrylate can yield 3-spiropiperidines in up to 87% yield and 96:4 er. rsc.org

Another powerful method involves the intramolecular SN2' cyclization of α-amino ester enolates. This strategy can create piperidine derivatives with adjacent quaternary-tertiary stereocenters with excellent diastereoselectivity and enantioselectivity. The stereochemical outcome is governed by a "memory of chirality" effect, where a configurationally labile enolate intermediate retains the stereochemical information of its chiral precursor. researchgate.net The Thorpe-Ingold effect, resulting from gem-disubstitution, can further enhance the preservation of chirality in these transformations. researchgate.net

The table below summarizes representative results for diastereoselective cyclization strategies leading to chiral piperidine cores.

Cyclization StrategyCatalyst/ReagentSubstrateProduct TypeYield (%)Diastereomeric/Enantiomeric Ratio
Asymmetric Aza-MichaelChiral Phosphoric AcidN-Cbz-amino thioacrylate3-Spiropiperidineup to 87up to 97:3 er
Intramolecular SN2'Base (e.g., LiHMDS)α-Amino ester with allylic halidePiperidine with vicinal stereocentersHighExcellent d.r. and e.e.
Reductive AminationAmmonium (B1175870) Carbonate, NaBH3CN1,5-Dicarbonyl PrecursorPolyhydroxylated PiperidineN/AHigh

Stereoselective reduction involves the conversion of a prochiral piperidine precursor, such as a cyclic β-enamino ester or imine, into a chiral piperidine. The control of stereochemistry is achieved through the use of chiral reducing agents or, more commonly, through catalytic hydrogenation with a chiral catalyst or by employing a substrate-controlled approach where a chiral auxiliary directs the hydride attack.

The diastereoselective reduction of chiral β-enamino esters is a well-established method. For example, piperidine β-enamino esters bearing a chiral auxiliary on the nitrogen atom can be reduced to create two new stereogenic centers. clockss.org The choice of reducing agent or catalyst is critical to the stereochemical outcome. Reduction of a tetrasubstituted (Z)-β-enamino ester with sodium triacetoxyborohydride (B8407120) proceeds with high diastereoselectivity, which is rationalized by an intramolecular hydride transfer from a less hindered face of an enol ester-diacetoxy borohydride (B1222165) intermediate. clockss.orgresearchgate.net In contrast, catalytic hydrogenation of the same precursor can lead to different diastereomers depending on the catalyst used; Pt/C and Pd/C have been shown to yield different product ratios. clockss.org

A practical synthesis of (R)-homopipecolinic acid methyl ester, a related piperidine derivative, utilizes a highly diastereoselective NaBH4 reduction as a key step. researchgate.net These methods highlight how the careful selection of reduction conditions can provide access to specific diastereomers of substituted piperidines.

The following table details outcomes from various stereoselective reduction approaches.

Precursor TypeReducing Agent/CatalystChiral InfluenceProductDiastereomeric Ratio (d.r.)
(Z)-Tetrasubstituted β-enamino esterNaBH(OAc)3Chiral Auxiliary(2S, 2'R)-Piperidinepropanoate94:6
(Z)-Tetrasubstituted β-enamino esterH2, Pt/CChiral AuxiliaryMixture of four diastereomers17:64:18:1
Cyclic β-enamino esterNaBH4Chiral AuxiliarySubstituted PiperidineHigh d.r.

Chiral Pool Approaches for (S)-2-Cyanopiperidine and its Derivatives

The chiral pool synthesis strategy leverages the readily available and enantiomerically pure structures of natural products, such as amino acids, sugars, and alkaloids, as starting materials. This approach transfers the inherent chirality of the starting material to the target molecule, circumventing the need for an asymmetric induction step.

Amino acids are particularly valuable starting points for the synthesis of chiral piperidines. For example, enantiopure tryptophanol, derived from the natural amino acid tryptophan, can serve as a chiral building block for constructing complex heterocyclic scaffolds like indolo[2,3-a]quinolizidines, which contain a piperidine ring. mdpi.com Similarly, chitin, a biopolymer, can be a source for chiral synthons like dihydroxyethyl acetamidofuran (Di-HAF), which has been successfully converted into the marine alkaloid epi-leptosphaerin, demonstrating a Haber-independent route to enantiopure nitrogenous chemicals. rsc.org

Enantiomerically pure five-membered cyclic nitrones, which can be synthesized in large quantities from natural sources like L-malic and L-aspartic acids, undergo cycloaddition reactions with good diastereocontrol. The resulting adducts can be transformed into enantiopure indolizidine and pyrrolizidine (B1209537) alkaloids, showcasing the utility of chiral pool-derived intermediates in constructing complex N-heterocycles. researchgate.net

Configurational Stability of Intermediates in Asymmetric Transformations

A critical, though often overlooked, aspect of asymmetric synthesis is the configurational stability of chiral intermediates. In the context of this compound synthesis, the stereocenter at C2 is adjacent to a nitrile group. The α-proton at this position can be acidic, creating the potential for epimerization (loss of stereochemical integrity) under certain reaction conditions, particularly basic ones.

The concept of "memory of chirality" is highly relevant to this issue. researchgate.net This phenomenon is observed in reactions involving configurationally unstable intermediates, such as α-amino ester enolates, which are key precursors in some piperidine syntheses. Despite their potential for racemization, these intermediates can react stereoselectively, effectively "remembering" the chirality of their precursor. This retention of stereochemical information is often transient and depends on the reaction conditions and substrate structure. researchgate.net

The stability of such intermediates can be enhanced by structural features. For example, the Thorpe-Ingold effect, which involves gem-disubstitution near the reacting center, can conformationally lock the intermediate, increasing the energy barrier for bond rotation and thus preserving the chiral information. researchgate.net The choice of solvent, temperature, and base is crucial in minimizing the lifetime of labile intermediates and preventing erosion of enantiomeric purity. The development of asymmetric methods, such as the intramolecular aza-Michael cyclizations promoted by chiral phosphoric acids, often involves extensive optimization of reaction parameters to ensure that the desired stereochemical outcome is achieved without compromising the stability of the chiral product. whiterose.ac.uk

Chemical Transformations and Reactivity of S 2 Cyanopiperidine

Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the nitrile group polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is central to the synthetic utility of (S)-2-Cyanopiperidine, enabling its conversion into a variety of other functional groups.

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the nitrile group in this compound is a key site for carbon-carbon bond formation through the addition of organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily attack the nitrile carbon. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com The initial addition reaction forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. leah4sci.comchemguide.co.uk

For instance, the reaction of an N-protected this compound with a Grignard reagent, followed by hydrolysis, would be expected to yield the corresponding 2-acylpiperidine derivative. The stereochemistry of the chiral center at the 2-position of the piperidine (B6355638) ring is typically retained during this transformation.

Table 1: Examples of Nucleophilic Addition to Nitriles

Nucleophile Reagent Example Intermediate Final Product (after hydrolysis)
Grignard Reagent CH₃MgBr Iminomagnesium halide 2-Acetylpiperidine derivative

It is important to note that the piperidine nitrogen must be protected prior to the addition of these highly basic organometallic reagents to prevent acid-base reactions. scinapse.io

Reductions to Aminomethyl Derivatives

The nitrile group of this compound can be readily reduced to a primary amine, yielding (S)-2-(aminomethyl)piperidine. This transformation is of significant synthetic importance as it provides a route to diamine structures. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and chemoselectivity.

Catalytic hydrogenation is a widely used and often economical method for nitrile reduction. wikipedia.orglibretexts.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orglibretexts.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Alternatively, metal hydride reagents are highly effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Other hydride reagents such as sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst have also been shown to be effective for nitrile reduction, offering a milder alternative to LiAlH₄. scispace.comresearchgate.net

A chemoenzymatic synthesis of this compound has been reported, which further describes its conversion to (S)-2-aminomethylpiperidine, highlighting the utility of this transformation in the synthesis of piperidine alkaloids. minsky.ai

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent Typical Conditions Comments
H₂/Raney Ni High pressure, elevated temperature Commonly used in industrial processes.
H₂/Pd/C Moderate pressure and temperature A versatile and widely used catalyst.
LiAlH₄ THF or Et₂O, followed by aqueous workup Highly effective but requires anhydrous conditions.

Transformations Involving the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in a variety of chemical reactions. These transformations are fundamental for the incorporation of the this compound scaffold into larger molecular frameworks.

N-Protection and Deprotection Strategies

To control the reactivity of the piperidine nitrogen and prevent unwanted side reactions during transformations at the nitrile group, it is often necessary to introduce a protecting group. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Commonly used protecting groups for the piperidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. biosynth.com

Boc Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is stable to a wide range of non-acidic conditions but can be readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comresearchgate.netrsc.org

Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. peptide.comcem.detdcommons.org Acid-mediated deprotection of Cbz groups has also been reported as a scalable alternative. tdcommons.org

Table 3: Common N-Protection and Deprotection Strategies for Piperidines

Protecting Group Reagent for Protection Reagent for Deprotection Key Features
Boc (Boc)₂O, Base TFA, HCl Stable to base and nucleophiles; cleaved by acid.

Alkylation and Acylation Reactions

The nucleophilic piperidine nitrogen of this compound can be readily alkylated or acylated to introduce a wide range of substituents.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. A common method for N-alkylation is the reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide formed. researchgate.net The choice of base and solvent can influence the reaction rate and yield. Selective N-methylation can sometimes be challenging due to the potential for overalkylation to form quaternary ammonium (B1175870) salts. reddit.com

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. cem.denih.govwpmucdn.com For example, N-acetylation can be carried out using acetic anhydride. nih.govresearchgate.net These N-acyl derivatives can serve as important intermediates in medicinal chemistry.

Regioselectivity and Chemoselectivity in Transformations

In molecules with multiple reactive sites like this compound, achieving selectivity in chemical transformations is a key challenge.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, in the reduction of an N-acyl-(S)-2-cyanopiperidine, a mild reducing agent might selectively reduce the nitrile group to an amine while leaving the amide functionality intact. The reduction of nitriles in the presence of other reducible functional groups, such as nitro groups, has been a subject of study. calvin.edu The choice of reducing agent and reaction conditions is critical for achieving high chemoselectivity. minsky.ai

Regioselectivity pertains to the preferential reaction at one position over another. In substituted 2-cyanopiperidine (B128535) derivatives, the presence of other substituents on the piperidine ring can influence the regioselectivity of subsequent reactions. For example, in the synthesis of substituted piperidines, controlling the regioselectivity of ring-opening reactions of epoxides derived from tetrahydropyridines can lead to highly functionalized piperidine structures. researchgate.net Similarly, the regioselective synthesis of thiazole (B1198619) derivatives from a dinitrile precursor highlights the importance of controlling where a reaction occurs. mdpi.com

The interplay of steric and electronic effects of the substituents on the piperidine ring, as well as the nature of the reagents and reaction conditions, governs the regiochemical and chemochemical outcomes of transformations involving this compound and its derivatives.

Applications of S 2 Cyanopiperidine in Organic Synthesis

Synthesis of 2-Substituted Piperidine (B6355638) Alkaloids

The piperidine ring is a common structural motif in a vast number of naturally occurring alkaloids, many of which exhibit significant physiological activity. (S)-2-Cyanopiperidine serves as an excellent precursor for the asymmetric synthesis of these 2-substituted piperidine alkaloids, allowing for precise control over the stereochemistry at the C2 position.

Coniine and Pseudoconhydrine Derivatives

This compound is a key intermediate in the synthesis of the toxic hemlock alkaloid, (R)-(−)-coniine. One synthetic approach involves the protection of the nitrogen atom of this compound, followed by the addition of a propyl group to the cyano carbon via a Grignard reaction. Subsequent reduction of the resulting imine and deprotection furnishes the target alkaloid. researchgate.net

StepReagent/ConditionIntermediate/ProductYield (%)
1Propylmagnesium bromideIminopiperidine derivativeNot specified
2Reducing agent(R)-(-)-ConiineNot specified

The synthesis of pseudoconhydrine, another piperidine alkaloid, and its epimer has also been achieved utilizing methodologies that can be adapted from chiral piperidine precursors like this compound. These syntheses often involve stereoselective functionalization of the piperidine ring.

Dasycarpidone-Type Alkaloids

While direct synthesis from this compound is not extensively detailed in the provided search results, the synthesis of Dasycarpidone-type alkaloids relies on the construction of a substituted piperidine core. The versatility of the cyano group in this compound allows for its conversion into various functional groups, making it a potential starting material for the elaboration of the complex structures of these alkaloids. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a handle for the introduction of other carbon substituents, all of which are key steps in the assembly of polycyclic alkaloidal frameworks.

Other Naturally Occurring Piperidine Alkaloids

The utility of this compound extends to the synthesis of a variety of other naturally occurring piperidine alkaloids. The fundamental strategy involves the manipulation of the cyano group and the piperidine nitrogen to introduce the desired substituents and construct the characteristic ring systems of these alkaloids. For example, reduction of the cyano group to an aminomethyl group provides a key intermediate for the synthesis of alkaloids containing a 2-(aminomethyl)piperidine (B33004) core. researchgate.net

Preparation of Chiral Amino Acid Analogues

Chiral amino acid analogues are of great interest in medicinal chemistry and drug discovery as they can be incorporated into peptides to create novel structures with enhanced stability and biological activity. This compound provides a valuable scaffold for the synthesis of such conformationally constrained amino acids.

(S)-Pipecolic Acid and its Derivatives

(S)-Pipecolic acid, a higher homologue of proline, is a non-proteinogenic amino acid found in various natural products and possesses interesting biological properties. The synthesis of (S)-pipecolic acid from this compound is a straightforward and efficient process. The key step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically with high yields. researchgate.net

Starting MaterialReagent/ConditionProductYield (%)
This compoundAcid or Base Hydrolysis(S)-Pipecolic AcidHigh

This method provides a direct route to enantiomerically pure (S)-pipecolic acid, avoiding the need for chiral resolution of a racemic mixture.

Conformationally Restricted Alpha-Amino Acids and Peptidomimetics

The rigid structure of the piperidine ring makes this compound an excellent starting point for the synthesis of conformationally restricted alpha-amino acids. These constrained analogues are valuable tools in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties such as resistance to enzymatic degradation. lifechemicals.com By elaborating the cyano group and functionalizing the piperidine ring, a variety of novel amino acid structures can be accessed. These amino acids can then be incorporated into peptide chains to induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. The synthesis of these complex molecules often involves multi-step sequences that take advantage of the reactivity of both the nitrile and the secondary amine of the piperidine ring.

Role as an Intermediate for Chiral Amines and Diamines

The cyano group of this compound serves as a masked aminomethyl group and a functional handle for carbon-carbon bond formation, making it an excellent precursor for various chiral amines and diamines.

A primary application of this compound is its conversion to the chiral vicinal diamine, (S)-2-aminomethylpiperidine. This transformation is typically achieved through the reduction of the nitrile functionality. The resulting diamine is a valuable ligand for asymmetric catalysis and a building block for more complex molecules. researchgate.netresearchgate.net

The synthesis is most commonly performed via chemical reduction using a metal hydride reagent. researchgate.net Lithium aluminum hydride (LiAlH₄) is an effective reductant for this purpose, converting the cyano group directly to an aminomethyl group while leaving the piperidine ring intact. researchgate.net This straightforward reduction provides a reliable route to enantiomerically pure (S)-2-aminomethylpiperidine, a key chiral synthon. researchgate.netresearchgate.net

Table 1: Synthesis of (S)-2-Aminomethylpiperidine from this compound
Starting MaterialReagentProductSignificance
This compoundLithium Aluminum Hydride (LiAlH₄)(S)-2-AminomethylpiperidineDirect reduction to a chiral vicinal diamine. researchgate.net

Beyond simple reduction, the cyano group of this compound can be manipulated to generate a variety of other substituted piperidines, including important natural product alkaloids. This highlights its role as a key chiral intermediate that allows for the stereocontrolled introduction of different functional groups at the C2 position. researchgate.netacs.org

Research has demonstrated the utility of this compound as a starting material for the synthesis of piperidine alkaloids such as (R)-(−)-coniine and the amino acid (S)-(−)-pipecolic acid. researchgate.netresearchgate.net The synthesis of these molecules from a common chiral precursor underscores the versatility of the cyanopiperidine scaffold. For instance, the synthesis of (R)-(−)-coniine involves the transformation of the cyano group into a propyl group, while the synthesis of (S)-(−)-pipecolic acid requires its hydrolysis to a carboxylic acid. These transformations showcase how the cyano group can be strategically converted into different substituents, enabling access to a range of target molecules with defined stereochemistry. researchgate.net

Utility in the Synthesis of Spiropiperidines

Spiropiperidines, which feature a spirocyclic junction at one of the piperidine carbons, are increasingly important motifs in drug discovery due to their rigid, three-dimensional structures. rsc.org this compound and its derivatives are valuable precursors for constructing these complex architectures, particularly for 2-spiropiperidines.

One notable method involves the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile to form a β-enaminonitrile, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. In the context of spiropiperidine synthesis, a piperidine derivative bearing both a cyano group at C2 and a ω-cyanoalkyl chain at another position can undergo this cyclization. researchgate.net For example, a trisubstituted cyanopiperidine dinitrile has been successfully converted into a spiropiperidine enaminonitrile, which serves as a key intermediate for constructing the carbon framework of the alkaloid perhydrohistrionicotoxin (B1200193). researchgate.net This strategy effectively uses the inherent reactivity of the nitrile to forge the new spirocyclic ring. researchgate.net

Table 2: Application in Spirocycle Synthesis
Precursor TypeKey ReactionProductExample Application
Cyanopiperidine dinitrileThorpe-Ziegler AnnulationSpiropiperidine β-enaminonitrileConstruction of the perhydrohistrionicotoxin framework. researchgate.net

Applications in Pharmaceutical Intermediate Synthesis

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The α-aminonitrile moiety, as present in this compound, is a particularly valuable functional group for the synthesis of complex pharmaceutical intermediates. While the broader class of cyanopiperidines and their pyrrolidine (B122466) analogs are recognized as important intermediates, the specific utility of the (S)-2 isomer is highlighted in asymmetric syntheses of bioactive molecules. nih.govgoogle.com

For example, the synthesis of the PARP inhibitor anticancer drug, Niraparib, involves the creation of a chiral aminonitrile as a key step. nih.gov An enantioselective cyanidation of a fluorosubstituted amine followed by cyclization with DIBAL-H affords the chiral piperidine core. nih.gov This demonstrates the strategic importance of the aminonitrile functionality in building the chiral piperidine ring system central to the drug's structure. The use of this compound as a pre-formed, enantiopure building block represents a direct and efficient pathway to access such crucial pharmaceutical intermediates, bypassing the need for developing an asymmetric cyanidation step. nih.govwipo.int Similarly, cyanopyrrolidines, close structural analogs, are well-established key intermediates in the synthesis of Dipeptidyl peptidase IV (DPP-IV) inhibitors used for treating type 2 diabetes, underscoring the value of the cyclic α-aminonitrile motif in medicinal chemistry. nih.govnih.gov

Table 3: Mentioned Chemical Compounds
Compound Name
This compound
(S)-2-Aminomethylpiperidine
Lithium aluminum hydride
(R)-(−)-coniine
(S)-(−)-pipecolic acid
Perhydrohistrionicotoxin
Niraparib
Diisobutylaluminium hydride (DIBAL-H)

Spectroscopic and Computational Characterization of S 2 Cyanopiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of (S)-2-Cyanopiperidine in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of all atoms and provides insight into the molecule's preferred conformation.

¹H NMR Analysis and Signal Assignment

The ¹H NMR spectrum of this compound displays distinct signals for each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing cyano group and the stereochemistry of the piperidine (B6355638) ring. The proton at the C2 position (H2), being alpha to the cyano group, is expected to be the most deshielded of the ring protons (excluding the N-H proton). oregonstate.edu Protons on the carbons further from the cyano group (C3, C4, C5) will appear more upfield. The protons on C6 are adjacent to the nitrogen atom, which also influences their chemical shift.

A general assignment of the proton signals is based on their chemical environment and multiplicity. The signal for H2 would appear as a multiplet due to coupling with the two non-equivalent protons on C3. The signals for the protons on C3, C4, and C5 typically appear as complex, overlapping multiplets in the aliphatic region of the spectrum. netlify.app The protons on C6, adjacent to the nitrogen, also form a complex multiplet. The N-H proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
NH 1.5 - 2.5 Broad Singlet
H 2 3.5 - 3.8 Multiplet
H 3 (axial & equatorial) 1.8 - 2.1 Multiplet
H 4 (axial & equatorial) 1.5 - 1.8 Multiplet
H 5 (axial & equatorial) 1.5 - 1.8 Multiplet

| H 6 (axial & equatorial) | 2.8 - 3.2 | Multiplet |

Note: These are estimated values based on typical chemical shifts for substituted piperidines and the electronic effects of a cyano group. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Analysis

In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the five carbons of the piperidine ring and the carbon of the cyano group. The chemical shifts provide information about the electronic environment of each carbon atom. huji.ac.il

The cyano carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. oregonstate.eduwisc.edu The C2 carbon, directly attached to the electron-withdrawing cyano group, is significantly deshielded and appears downfield compared to the other ring carbons, typically in the 45-55 ppm range. The C6 carbon, being adjacent to the nitrogen, also experiences a downfield shift, generally appearing in the 40-50 ppm range. libretexts.org The C3, C4, and C5 carbons are more shielded and are found further upfield in the aliphatic region, typically between 20 and 30 ppm. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C 2 45 - 55
C 3 24 - 30
C 4 22 - 28
C 5 24 - 30
C 6 40 - 50

| C ≡N | 115 - 125 |

Note: These are estimated values. The actual chemical shifts can be influenced by solvent and other experimental factors.

Conformational Studies via NMR

The piperidine ring exists predominantly in a chair conformation. For 2-substituted piperidines like this compound, two chair conformers are possible, differing in the axial or equatorial orientation of the cyano group. The relative populations of these conformers are determined by steric and electronic factors. researchgate.net

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for studying this conformational equilibrium. nih.govrsc.org The magnitude of the coupling constants between adjacent protons depends on the dihedral angle between them, which is different for axial and equatorial substituents.

Computational studies using Density Functional Theory (DFT) can complement experimental NMR data by calculating the relative energies of the possible conformers. nih.govnih.govmdpi.com For 2-cyanopiperidine (B128535), computational analyses suggest a dynamic equilibrium between the two chair forms, with the conformer placing the cyano group in the equatorial position generally being slightly more stable due to reduced steric hindrance. researchgate.netresearchgate.net Variable temperature NMR studies can be employed to further probe the thermodynamics of this equilibrium. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Vibrational Analysis of Characteristic Functional Groups

The IR and Raman spectra of this compound are characterized by several key vibrational bands. The most prominent and diagnostic band is the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the nitrile group. This vibration typically gives rise to a sharp, intense absorption in the IR spectrum in the range of 2220–2260 cm⁻¹ for saturated aliphatic nitriles. nih.govspectroscopyonline.com In the Raman spectrum, this mode is also active. scispace.com

Other characteristic vibrations include the N-H stretch of the secondary amine, which appears as a moderate band in the 3300–3500 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups of the piperidine ring are observed in the 2850–3000 cm⁻¹ region. researchgate.net The region from 1000 to 1500 cm⁻¹ contains a complex series of bands corresponding to C-H bending, C-C stretching, and C-N stretching vibrations, often referred to as the "fingerprint region." mdpi.com Computational methods can be used to simulate the vibrational spectra and aid in the precise assignment of these bands. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium, Broad
C-H (sp³) Stretch 2850 - 3000 Strong
C≡N Stretch 2220 - 2260 Strong, Sharp
CH₂ Bend (Scissoring) 1440 - 1480 Medium

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are pivotal for confirming the molecular weight and deducing the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) would precisely determine its molecular formula (C₆H₁₀N₂), while tandem mass spectrometry (MS/MS) experiments would reveal its structural connectivity.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of cyclic amines and nitriles. libretexts.orgnist.gov The molecular ion peak ([M]⁺•) at m/z 110 would be the starting point for several fragmentation cascades. Key fragmentation mechanisms anticipated for this molecule include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C2-C3 or C2-N bond would result in the formation of a stable iminium ion. The most likely alpha-cleavage involves the loss of a hydrogen radical from the C2 position, leading to a resonance-stabilized cyclic iminium ion.

Loss of the Cyano Group: Cleavage of the C2-CN bond can occur, leading to the loss of a cyano radical (•CN), resulting in a fragment at m/z 84.

Ring Opening and Fission: The piperidine ring can undergo cleavage, followed by further fragmentation. A common pathway for piperidines involves the loss of ethylene (B1197577) (C₂H₄) after initial ring opening, leading to characteristic fragment ions. whitman.edu

Loss of Hydrogen Cyanide (HCN): A rearrangement reaction could lead to the elimination of a neutral HCN molecule, producing a fragment ion at m/z 83.

These fragmentation pathways can be systematically investigated using techniques like Collision-Induced Dissociation (CID) in an MS/MS setup, allowing for the structural confirmation of unknown samples or the differentiation of isomers. mjcce.org.mk

Below is an interactive table summarizing the expected key fragments in the mass spectrum of this compound.

m/zProposed Fragment IonProposed Structure/Formula
110Molecular Ion [M]⁺•[C₆H₁₀N₂]⁺•
109[M-H]⁺[C₆H₉N₂]⁺
84[M-CN]⁺[C₅H₁₀N]⁺
83[M-HCN]⁺•[C₅H₉N]⁺•
69Alpha-cleavage product[C₄H₇N]⁺
56Ring fragmentation product[C₃H₆N]⁺

Theoretical and Computational Studies

Theoretical and computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data by modeling its behavior at an atomic level.

Density Functional Theory (DFT) is a powerful computational method for predicting the ground-state geometry and electronic properties of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable conformation. rsc.orgresearchgate.net

The piperidine ring adopts a chair conformation to minimize angular and torsional strain. The cyano substituent at the C2 position can exist in either an axial or an equatorial orientation. DFT calculations on similarly 2-substituted piperidines suggest that the equatorial conformer is generally more stable due to reduced steric hindrance (1,3-diaxial interactions). nih.govrsc.orgd-nb.info Thus, the global minimum energy structure of this compound is predicted to be the chair conformation with the cyano group in the equatorial position.

The table below presents hypothetical optimized geometric parameters for the equatorial conformer of this compound, as would be predicted by DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)N1-C21.47
Bond Length (Å)C2-C31.54
Bond Length (Å)C2-C(N)1.48
Bond Length (Å)C≡N (cyano)1.16
Bond Angle (°)N1-C2-C3110.5
Bond Angle (°)N1-C2-C(N)109.8
Dihedral Angle (°)C6-N1-C2-C3-55.9 (Chair conformation)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies, which correspond to UV-Visible absorption spectra. mdpi.com For a saturated molecule like this compound, electronic transitions are expected to occur in the deep UV region.

The primary electronic transitions would involve the promotion of an electron from a high-lying occupied molecular orbital to a low-lying unoccupied molecular orbital. In this molecule, the highest occupied molecular orbital (HOMO) is expected to have significant character from the nitrogen lone pair (n). The lowest unoccupied molecular orbital (LUMO) is likely associated with an antibonding sigma orbital (σ) of the piperidine ring or the antibonding pi orbital (π) of the cyano group. TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

A hypothetical TD-DFT calculation might yield the following results for the lowest energy electronic transitions.

TransitionCalculated Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Orbital Contribution
S₀ → S₁5.952080.002n(N) → σ(C-N)
S₀ → S₂6.401940.015n(N) → π(C≡N)
S₀ → S₃6.881800.008σ(C-C) → σ*(C-N)

The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a highly reliable approach for the ab initio prediction of NMR chemical shifts. rsc.orggaussian.com This technique calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., TMS).

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for both the axial and equatorial conformers, aiding in experimental spectra assignment. The electron-withdrawing nature of the nitrogen atom and the cyano group is expected to deshield adjacent nuclei. For instance, the proton on C2 (H2) and the carbon C2 itself are predicted to have the largest downfield shifts in their respective spectra. The predicted shifts would differ between the equatorial and axial conformers due to changes in the local electronic environment and anisotropic effects. github.io

The following table shows a set of hypothetical ¹H and ¹³C NMR chemical shifts for the equatorial conformer as predicted by the GIAO-DFT method.

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
H23.65C252.5
H3 (ax/eq)1.80 / 2.05C329.0
H4 (ax/eq)1.55 / 1.75C424.5
H5 (ax/eq)1.60 / 1.85C525.5
H6 (ax/eq)2.70 / 3.10C646.0
NH2.20C≡N120.0

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric coordinates. libretexts.orglibretexts.org For this compound, a PES analysis is crucial for understanding its conformational dynamics, including ring inversion and substituent isomerization.

The analysis involves calculating the energy for a grid of points corresponding to different ring puckers and substituent orientations. This allows for the identification of all stable conformers (local minima), transition states (saddle points), and the energy barriers connecting them. huntresearchgroup.org.uk For this compound, the primary low-energy landscape would involve the two chair conformers (cyano group equatorial and axial) and the higher-energy twist-boat conformers that act as intermediates in the chair-chair interconversion pathway. nih.gov The energy difference between the equatorial and axial conformers (A-value) and the barrier to ring inversion are key parameters obtained from the PES.

A summary of predicted relative energies for the principal conformers is presented below.

ConformerDescriptionPredicted Relative Energy (kcal/mol)
Chair-EquatorialGlobal Minimum0.00
Chair-AxialLocal Minimum0.4 - 0.8
Twist-Boat (TS for inversion)Transition State5.0 - 6.0

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions by translating the complex wave function into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.de It quantifies donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability.

In this compound, significant stabilizing interactions are expected. The lone pair on the nitrogen atom (n_N) can act as a donor, delocalizing electron density into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. This n → σ hyperconjugation is a key feature of piperidine chemistry. The presence of the strongly electron-withdrawing cyano group induces a significant dipole moment and creates a site for intramolecular charge transfer (ICT). rsc.org The nitrogen atom serves as the electron donor and the cyano group as the electron acceptor. NBO analysis can quantify the energy of these charge transfer interactions using second-order perturbation theory (E(2)). mdpi.comnih.gov These interactions are crucial in defining the molecule's reactivity and conformational preferences.

Key NBO donor-acceptor interactions and their estimated stabilization energies are shown in the table.

Donor NBOAcceptor NBOInteraction TypePredicted E(2) (kcal/mol)
n(N1)σ(C2-C3)Hyperconjugation3.5
n(N1)σ(C6-C5)Hyperconjugation3.5
σ(C3-H)σ(N1-C2)Hyperconjugation2.1
n(N1)π(C≡N)Intramolecular Charge Transfer1.2

Derivatives and Analogues of S 2 Cyanopiperidine

Synthesis of C-2 Substituted Piperidines

The cyano group of (S)-2-cyanopiperidine is a key functional handle that can be transformed into various other substituents, providing a direct route to C-2 substituted piperidine (B6355638) alkaloids and analogues. The strategic conversion of this nitrile is fundamental to its role as a synthetic intermediate. researchgate.net

A primary application is in the synthesis of chiral 2-substituted piperidines through a chemoenzymatic approach. This process begins with the enantioselective (R)-oxynitrilase-catalyzed reaction to produce (R)-(+)-6-bromo-2-hydroxyhexanenitrile. Subsequent cyclization of this intermediate yields the this compound ring. This chiral cyanopiperidine is then used as the precursor for further transformations. researchgate.net

Reduction to Amines: The nitrile functionality can be readily reduced to a primary amine. For instance, this compound can be converted to (S)-2-aminomethylpiperidine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This creates a C-2 aminomethyl side chain, a common feature in various biologically active molecules.

Hydrolysis to Amides and Carboxylic Acids: The cyano group can also undergo hydrolysis under acidic or basic conditions. Partial hydrolysis typically yields a carboxamide, (S)-piperidine-2-carboxamide, while more vigorous conditions can lead to the corresponding carboxylic acid, (S)-pipecolic acid. researchgate.net This conversion opens pathways to peptide-like structures and other derivatives functionalized at the C-2 position.

Synthesis of Alkaloids: this compound has been successfully utilized as a starting material in the synthesis of naturally occurring piperidine alkaloids. A notable example is the synthesis of the hemlock alkaloid (R)-(−)-coniine. researchgate.net This synthesis showcases the utility of the cyanopiperidine scaffold in constructing stereochemically defined natural products.

Table 1: Synthesis of C-2 Substituted Piperidines from this compound researchgate.net
Target CompoundKey TransformationTypical Reagents
(S)-2-AminomethylpiperidineNitrile ReductionLithium aluminum hydride (LiAlH₄)
(S)-Pipecolic acidNitrile HydrolysisAcid or base catalysis
(R)-(−)-ConiineMulti-step synthesisVarious reagents

Synthesis of N-Protected this compound Derivatives

Protection of the piperidine nitrogen is a crucial step for many synthetic routes, as it prevents unwanted side reactions and allows for controlled functionalization at other positions of the ring. The most common protecting groups employed are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

N-Boc Protection: The introduction of a Boc group is a standard procedure for protecting secondary amines. The reaction typically involves treating this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). A base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate, is usually added to neutralize the acid byproduct. chemicalbook.com The reaction is often carried out in a solvent like dichloromethane (B109758) (DCM) or a biphasic system. echemi.com The resulting compound, N-Boc-(S)-2-cyanopiperidine, is a stable intermediate amenable to further modification. cymitquimica.com

N-Cbz Protection: Similarly, the Cbz group can be installed by reacting this compound with benzyl (B1604629) chloroformate (Cbz-Cl). The reaction conditions are analogous to those for Boc protection, typically requiring a base and an appropriate solvent. For instance, 4-cyanopiperidine (B19701) can be dissolved in a solvent like anhydrous dimethyl sulfoxide (B87167), followed by the addition of benzyl chloroformate to yield the N-Cbz protected product. This method is directly applicable to the (S)-2-cyano isomer. N-Cbz protected derivatives are valuable in syntheses where the protecting group needs to be removed under hydrogenolysis conditions. researchgate.net

Table 2: Common N-Protection Reactions for 2-Cyanopiperidine (B128535)
Protecting GroupReagentTypical BaseCommon SolventReference
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (Et₃N)Dichloromethane (DCM) chemicalbook.com
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Not specified, base requiredDimethyl sulfoxide (DMSO)

Exploration of Poly-Substituted Piperidines

The this compound scaffold, particularly after N-protection, provides a platform for introducing additional substituents onto the piperidine ring, leading to poly-substituted derivatives. These modifications can be achieved through various C-H functionalization and alkylation strategies.

One powerful method involves the deprotonation of N-Boc-piperidine at the C-2 position using a strong base, such as s-BuLi in the presence of a chiral ligand like sparteine, to form an N-Boc-2-lithiopiperidine intermediate. nih.gov This organolithium species can then undergo transmetalation to an organozinc compound. Subsequent palladium-mediated Negishi coupling with various aryl or vinyl halides allows for the stereoselective installation of substituents at the C-2 position. nih.gov This catalytic dynamic resolution (CDR) approach enables the highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines. nih.gov

Furthermore, direct C-H functionalization of N-Boc-piperidine can be achieved using rhodium catalysis. Depending on the catalyst and protecting group, functionalization can be directed to different positions on the ring. For C-2 functionalization, which is electronically favored, catalysts such as Rh₂(R-TCPTAD)₄ have been employed to facilitate C-H insertion reactions with donor/acceptor carbenes, yielding 2-substituted analogues. nih.govresearchgate.net

The N-protected scaffold also allows for the synthesis of polysubstituted piperidines through sequential functionalization. For example, a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved via deprotonation at the C-2 position. The resulting configurationally stable organolithium intermediate can be trapped with an electrophile (e.g., MeOCOCl) to create a 2,2-disubstituted piperidine. The methylene (B1212753) group at the C-4 position remains available for further functionalization, leading to 2,2,4-trisubstituted piperidines without loss of enantiopurity. acs.org Although these examples start with a pre-functionalized piperidine, the principles of stereoselective lithiation and trapping are applicable to derivatives originating from this compound.

Alkylation at the C-5 position (alpha to the cyano group) has also been explored in related, more complex polyhydroxylated-cyano-piperidine systems. This is achieved by treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of an alkylating agent such as iodomethane. researchgate.net

Table 3: Methods for the Synthesis of Poly-substituted Piperidines from N-Protected Scaffolds
MethodPosition(s) FunctionalizedKey Reagents/CatalystsType of Substituent AddedReference
Catalytic Dynamic Resolution / Negishi CouplingC-2s-BuLi, ZnCl₂, Pd-catalystAryl, Vinyl nih.gov
Rhodium-Catalyzed C-H InsertionC-2Rh₂(R-TCPTAD)₄, AryldiazoacetateArylacetate nih.govresearchgate.net
Kinetic Resolution and Sequential FunctionalizationC-2, C-4n-BuLi/(+)-sparteine, then variousVarious (e.g., Ester at C-2) acs.org
Alkylation via LDAC-5 (in related systems)LDA, IodomethaneMethyl researchgate.net

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Methodological Advances

The enantioselective synthesis of (S)-2-cyanopiperidine has been a significant area of research, leading to the development of several elegant and efficient methodologies. These approaches are critical as the stereochemistry at the C2 position often dictates the biological activity of the final target molecule.

A landmark achievement in this field is the development of chemoenzymatic synthesis . One prominent route is predicated on an enantioselective (R)-oxynitrilase-catalyzed reaction to generate a chiral brominated hydroxynitrile. This intermediate subsequently undergoes cyclization to form the desired this compound, providing a novel and efficient pathway to enantiopure 2-substituted piperidines. researchgate.net This method highlights the power of combining enzymatic stereocontrol with traditional organic reactions.

The Strecker synthesis , a classic method for producing α-amino acids from aldehydes, has been adapted for the asymmetric synthesis of α-aminonitriles like 2-cyanopiperidine (B128535). mdpi.comorganic-chemistry.orgwikipedia.org Modern variations employ chiral auxiliaries or, more advanced, catalytic asymmetric approaches to control the stereochemical outcome. wikipedia.orgnih.gov These catalytic methods, often utilizing organocatalysts or chiral metal complexes, represent a significant advance, offering high enantioselectivity and atom economy. mdpi.comnih.gov The reaction typically involves the cyanation of a cyclic imine precursor, such as Δ¹-piperideine, where the chiral catalyst directs the facial attack of the cyanide nucleophile. organic-chemistry.orgorganic-chemistry.org

Further advancements include catalytic asymmetric cyanation reactions. While broad applications for direct asymmetric cyanation of the piperidine (B6355638) core are still developing, related strategies on similar substrates have shown great promise. For instance, copper-catalyzed asymmetric cyanation of enamides has been established, providing a method for enantioselectively trapping a carbon-centered radical adjacent to a nitrogen atom with a chiral copper(II) species. nih.gov Such radical-based approaches could offer new avenues for the synthesis of chiral α-aminonitriles.

The table below summarizes key methodological approaches for the synthesis of chiral 2-cyanopiperidine and related α-aminonitriles.

MethodKey FeaturesAdvantagesRepresentative Research
Chemoenzymatic Synthesis Utilizes an (R)-oxynitrilase for stereoselective cyanohydrin formation followed by chemical cyclization.High enantioselectivity, mild reaction conditions.Preparation of this compound from a bromo-aldehyde precursor. researchgate.net
Asymmetric Strecker Synthesis Involves the addition of cyanide to a cyclic imine precursor in the presence of a chiral catalyst or auxiliary.Versatile, applicable to a range of substrates.Organocatalyzed and metal-catalyzed versions provide high enantiomeric excess. mdpi.comnih.gov
Catalytic Asymmetric Cyanation Direct enantioselective addition of a cyanide source to an unsaturated precursor using a chiral catalyst system.Potentially highly efficient and atom-economical.Copper-catalyzed methods have been developed for related acyclic and enamide systems. nih.gov

Emerging Applications in Complex Molecule Synthesis

The synthetic utility of this compound is most profoundly demonstrated in its application as a key intermediate for the total synthesis of natural products, particularly piperidine alkaloids.

A classic application is in the synthesis of (R)-(−)-coniine , the toxic principle of poison hemlock. researchgate.netwikipedia.org In these syntheses, the cyano group of this compound serves as a precursor to the propyl side chain of coniine. This transformation is typically achieved through nucleophilic addition of a propyl organometallic reagent to the nitrile, followed by reduction of the resulting imine. The (S)-stereocenter of the starting material directly translates to the (R)-configuration of the final alkaloid product after the necessary chemical manipulations. researchgate.net

This compound is also a valuable precursor for the synthesis of (S)-pipecolic acid and its derivatives. researchgate.net Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, providing direct access to this important non-proteinogenic amino acid.

Target Molecule ClassRole of this compoundKey Transformation(s)
Piperidine Alkaloids (e.g., Coniine) Chiral scaffold providing the C2 stereocenter and a handle for side-chain introduction.Grignard addition to the nitrile followed by reduction. researchgate.net
Amino Acids (e.g., Pipecolic Acid) Direct precursor with the correct stereochemistry.Hydrolysis of the nitrile group to a carboxylic acid. researchgate.net
Sedum Alkaloids (e.g., Sedridine) Enantiopure starting material for constructing the piperidine core and side chain.Reduction of the nitrile to an amine, followed by further elaboration. nih.govnih.gov

Future Prospects in Stereoselective Synthesis and Novel Derivatization

The future of this compound synthesis and application is poised for significant growth, driven by the continuous demand for enantiomerically pure pharmaceuticals and complex molecules.

Regarding novel derivatization , the reactivity of the α-aminonitrile moiety offers numerous possibilities. The nitrile group is not merely a precursor to amines and carboxylic acids but can also participate in various other transformations. For instance, partial reduction can yield aldehydes, and reaction with organometallic reagents can lead to ketones, greatly expanding the range of accessible functional groups at the 2-position. chemistrysteps.comlibretexts.orglibretexts.org The piperidine nitrogen can be functionalized through acylation or alkylation, allowing for the introduction of diverse substituents and the synthesis of novel libraries of chiral piperidine derivatives for drug discovery. Ring-closing metathesis or intramolecular Heck reactions on N-alkenyl derivatives could lead to novel bicyclic structures. nih.gov

Computational Chemistry's Role in Predicting Reactivity and Conformation

Computational chemistry has become an indispensable tool in modern synthetic planning, and its role in understanding and predicting the behavior of molecules like this compound is growing.

Density Functional Theory (DFT) and other computational methods are increasingly used to analyze the conformation of piperidine rings. researchgate.net For this compound, understanding the preferred conformation (i.e., whether the cyano group is axial or equatorial) is crucial, as it can influence the molecule's reactivity and its interactions with catalysts or enzymes. Computational models can predict the relative energies of different chair and boat conformations, providing insights that are often difficult to obtain experimentally. mdpi.com

Furthermore, computational studies can elucidate reaction mechanisms and predict reactivity . For instance, modeling the transition states of the Strecker reaction can help explain the stereochemical outcome observed with different chiral catalysts. nih.gov By calculating activation energies and reaction pathways, chemists can screen potential catalysts and reaction conditions in silico, accelerating the discovery of new and improved synthetic methods. Molecular dynamics simulations can also be employed to understand the binding of this compound derivatives within an enzyme's active site, guiding efforts in biocatalyst engineering and the design of novel inhibitors. nih.gov

The synergy between computational prediction and experimental validation is expected to drive future innovations, leading to more rational and efficient strategies for the synthesis and application of this compound and other important chiral building blocks.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for confirming the enantiomeric purity of (S)-2-Cyanopiperidine?

To validate enantiomeric purity, researchers should employ a combination of chiral HPLC (using polysaccharide-based columns) and circular dichroism (CD) spectroscopy. Chiral HPLC separates enantiomers based on differential interactions with the stationary phase, while CD spectroscopy confirms optical activity. NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can further corroborate results. Ensure calibration with racemic and enantiopure standards, and report retention times, peak resolution, and optical rotation values .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

The most cited method involves asymmetric Strecker synthesis starting from L-pipecolic acid, where the amino group is protected (e.g., with Boc), followed by cyanide introduction via nucleophilic substitution. Limitations include low yields in the final deprotection step (≤60%) and potential racemization under acidic conditions. Alternative routes, such as enzymatic resolution of racemic mixtures, may improve enantioselectivity but require optimization of enzyme-substrate compatibility .

Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH conditions?

Use a buffered solution matrix (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ_max = 210 nm (cyanide absorption band). Conduct pseudo-first-order kinetics by maintaining excess buffer and sampling at intervals (0–48 hrs). Data analysis should include Arrhenius plots to determine activation energy (Eₐ) and identify pH-dependent degradation pathways (e.g., hydrolysis vs. oxidation). Report half-life (t₁/₂) and degradation byproducts via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations (AMBER force field) model solvation effects and ligand-protein interactions, such as binding affinities to enzyme active sites. Validate predictions with experimental kinetic data (k_cat/K_M) and correlate computational activation energies with observed reaction rates .

Q. What experimental strategies resolve contradictions in reported enantioselectivity values for this compound in asymmetric catalysis?

Contradictions often arise from differences in reaction conditions (solvent polarity, temperature) or catalyst preparation. Design a meta-analysis comparing datasets using standardized parameters (e.g., fixed substrate concentration, 25°C). Apply multivariate regression to isolate variables impacting enantioselectivity. Replicate conflicting studies under controlled conditions and use chiral GC-MS to verify enantiomeric excess (ee). Publish raw data and statistical confidence intervals to address reproducibility concerns .

Q. How can researchers design mixed-methods studies to explore the dual role of this compound as a catalyst and substrate in multicomponent reactions?

Combine quantitative kinetic profiling (e.g., monitoring reaction progress via in-situ IR) with qualitative mechanistic probes (isotope labeling, trapping intermediates). For example, use deuterated solvents (D₂O) to track proton transfer steps in catalytic cycles. Pair these with DFT calculations to map energy profiles. Triangulate findings by comparing experimental turnover numbers (TON) with simulated transition-state energies .

Methodological Frameworks

  • For Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: catalytic conditions; Comparison: control reactions; Outcome: yield/ee) to structure hypothesis-driven studies .
  • For Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in asymmetric synthesis literature .
  • For Contradiction Analysis : Follow iterative grounded theory approaches: code conflicting data into themes (e.g., solvent effects), generate hypotheses, and test via targeted experiments .

Data Reporting Standards

  • Primary Data : Include raw chromatograms, spectral peaks (δ in ppm, J in Hz), and kinetic plots. For computational studies, provide input files (e.g., Gaussian .com) and trajectory snapshots .
  • Reproducibility : Document catalyst preparation protocols (e.g., ligand-to-metal ratios) and environmental controls (humidity, O₂ levels). Use IUPAC nomenclature and SI units consistently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.